2-Methyl-2-(pyridin-4-yl)propan-1-ol
Overview
Description
2-Methyl-2-(pyridin-4-yl)propan-1-ol is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is of interest due to its unique structure, which combines a pyridine ring with a tertiary alcohol group, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(pyridin-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with isobutylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding pyridine derivative under high pressure and temperature conditions. This method ensures high yield and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alkanes
Substitution: Halogenated pyridines, nitropyridines, sulfonated pyridines
Scientific Research Applications
2-Methyl-2-(pyridin-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The tertiary alcohol group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(piperidin-4-yl)propan-2-ol
- 2-Methyl-1-(4-piperidyl)-2-propanol
- 2-Hydroxymethyl-2-(4-pyridinyl)-1,3-propanediol
Uniqueness
2-Methyl-2-(pyridin-4-yl)propan-1-ol is unique due to its combination of a pyridine ring and a tertiary alcohol group. This structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the pyridine ring enhances its ability to interact with biological targets, while the tertiary alcohol group provides stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
2-methyl-2-pyridin-4-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,7-11)8-3-5-10-6-4-8/h3-6,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHHDNWAQPDOHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541793 | |
Record name | 2-Methyl-2-(pyridin-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34995-28-3 | |
Record name | 2-Methyl-2-(pyridin-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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